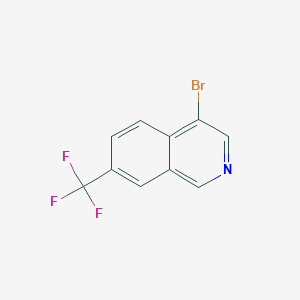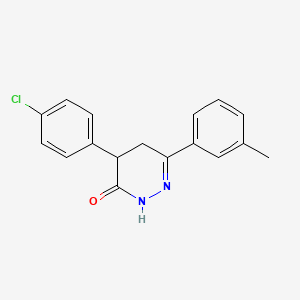
4-(4-chlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-chlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. This ring is substituted with a 4-chlorophenyl group and a 3-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazinone ring, possibly through a condensation reaction or a cyclization reaction. The phenyl groups could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, with the phenyl rings attached at the 4 and 6 positions. The chlorine atom on the 4-chlorophenyl group and the methyl group on the 3-methylphenyl group would be expected to have an impact on the chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridazinone ring might be involved in reactions such as hydrogenation or halogenation. The phenyl rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase the compound’s polarity, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Characterization
Efficient Preparative Separation
A study by Cheng et al. (2019) discusses the efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone enantiomers using polysaccharide-based stationary phases. This compound is a key synthetic intermediate for the cardiotonic agent levosimendan, highlighting its importance in pharmaceutical synthesis. The study presents two preparative methods suitable for the pharmaceutical industry, emphasizing the role of chromatographic techniques in the economic preparation of these intermediates (Cheng et al., 2019).
Crystal Structure Analysis
Daoui et al. (2021) conducted crystal structure and Hirshfeld surface analysis of a pyridazinone derivative, illustrating the molecular geometry and intermolecular interactions. This kind of analysis is crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications (Daoui et al., 2021).
Biological Activity and Applications
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating 4-chlorophenyl and pyrazoline, showing significant anticancer and antimicrobial activities. This study underlines the potential of pyridazinone derivatives in developing new pharmaceutical agents (Katariya et al., 2021).
Base Oil Improvement
Nessim (2017) explored the synthesis of Pyridazinone derivatives for base oil improvement, demonstrating their utility as antioxidants and corrosion inhibitors. This application extends beyond pharmaceuticals into industrial and material science, showcasing the versatility of these compounds (Nessim, 2017).
将来の方向性
特性
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-3-2-4-13(9-11)16-10-15(17(21)20-19-16)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNYOPQNLHUZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)
![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)
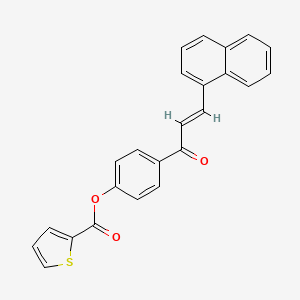
![1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2862621.png)
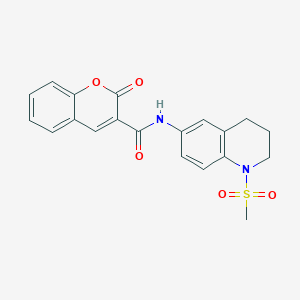
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)
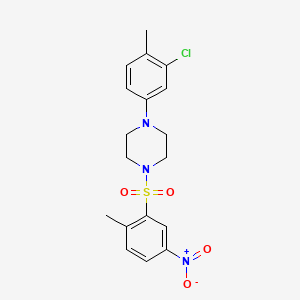
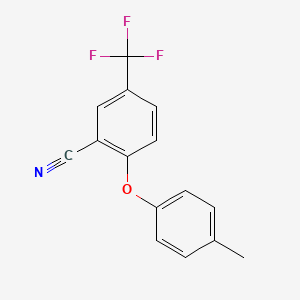
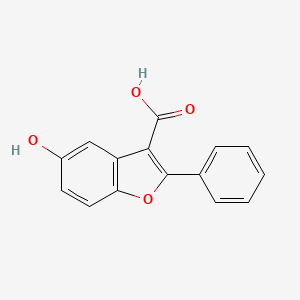
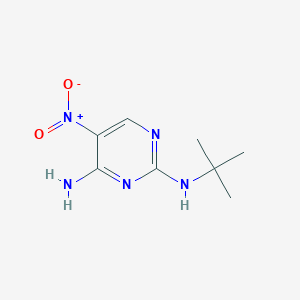

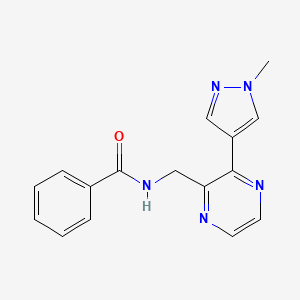
![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)
